molecular formula C9H7Cl3O2 B084398 Methyl 4-(trichloromethyl)benzoate CAS No. 14815-87-3

Methyl 4-(trichloromethyl)benzoate

Cat. No.: B084398
CAS No.: 14815-87-3
M. Wt: 253.5 g/mol
InChI Key: PWFPDRYHJFGZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(trichloromethyl)benzoate is an organic compound with the molecular formula C9H7Cl3O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a trichloromethyl group, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(trichloromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(trichloromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 4-methylbenzoate using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction introduces the trichloromethyl group at the para position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the trichloromethyl group.

Major Products Formed

    Oxidation: 4-(trichloromethyl)benzoic acid.

    Reduction: 4-(trichloromethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(trichloromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with trichloromethyl groups.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(trichloromethyl)benzoate involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in enzyme inhibition or activation, modulation of signaling pathways, and other biochemical effects.

Comparison with Similar Compounds

Methyl 4-(trichloromethyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group. It has different reactivity and applications.

    Methyl 4-chlorobenzoate: Contains a single chlorine atom instead of a trichloromethyl group. It has different chemical properties and uses.

    Methyl 4-methylbenzoate: Contains a methyl group instead of a trichloromethyl group. It is less reactive and has different applications.

This compound is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-(trichloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPDRYHJFGZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163890
Record name Methyl p-(trichloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14815-87-3
Record name Benzoic acid, 4-(trichloromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14815-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl p-(trichloromethyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014815873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl p-(trichloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl p-(trichloromethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.